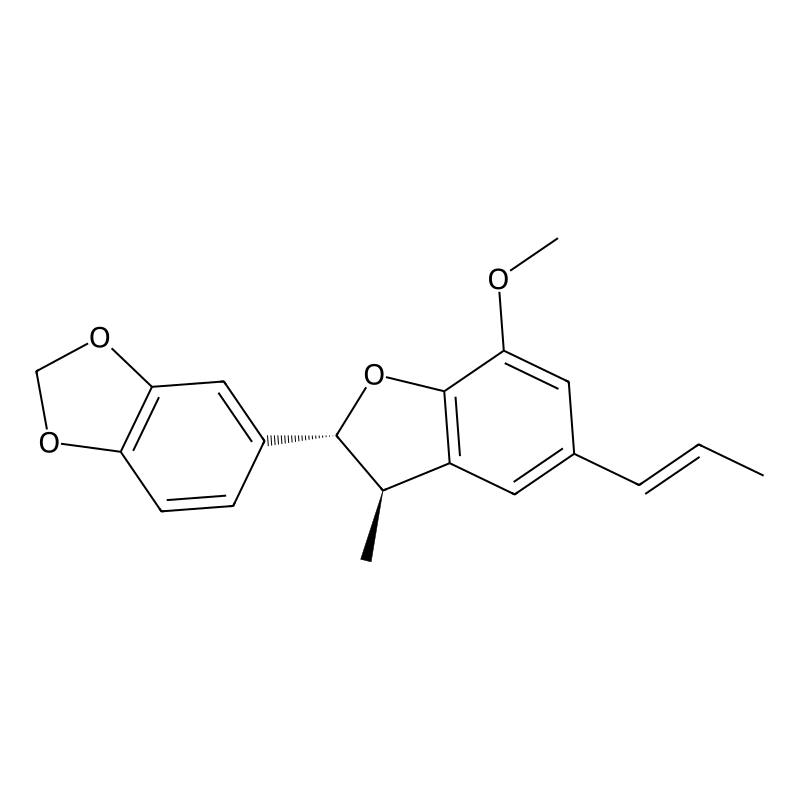

Licarin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Licarin B (CAS 51020-87-2) is a highly purified benzofuranoid neolignan originally isolated from the seeds of Myristica fragrans. In laboratory and industrial research, it is primarily procured as a specialized bioactive reference standard for metabolic syndrome, inflammation, and infectious disease modeling [1]. Unlike crude botanical extracts or mixed lignan fractions, isolated Licarin B provides exact stoichiometric control for mechanistic studies, particularly those targeting peroxisome proliferator-activated receptor gamma (PPARγ) partial agonism and inducible nitric oxide synthase (iNOS) suppression[2]. Its defined molecular weight (324.37 g/mol) and established solubility profile in standard organic solvents (such as DMSO, methanol, and ethanol) ensure high reproducibility and precise dosing in quantitative in vitro assays.

References

- [1] Shyni, G. L., et al. 'Licarin B from Myristica fragrans improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes.' RSC Advances 6.83 (2016): 79859-79870.

- [2] Cao, G. Y., et al. 'New inhibitors of nitric oxide production from the seeds of Myristica fragrans.' Food and Chemical Toxicology 62 (2013): 167-171.

Substituting Licarin B with crude Myristica fragrans extracts, closely related neolignans (such as Licarin A), or standard synthetic benchmarks (like full thiazolidinedione agonists) severely compromises assay specificity and reproducibility. Crude extracts introduce uncontrollable batch-to-batch variability and competing bioactive matrix effects, rendering precise IC50 calculations impossible. Structurally, while Licarin A shares a similar benzofuran core, it exhibits distinct stereochemical behavior and differing cytotoxicity profiles, making it an unreliable surrogate [1]. Furthermore, replacing Licarin B with a standard full PPARγ agonist like rosiglitazone fundamentally alters the experimental outcome; full agonists induce massive, unconstrained triglyceride accumulation, thereby masking the nuanced, low-lipogenic insulin-sensitizing pathways that Licarin B specifically isolates as a partial agonist [2].

References

- [1] Cao, G. Y., et al. 'New inhibitors of nitric oxide production from the seeds of Myristica fragrans.' Food and Chemical Toxicology 62 (2013): 167-171.

- [2] Shyni, G. L., et al. 'Licarin B from Myristica fragrans improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes.' RSC Advances 6.83 (2016): 79859-79870.

Partial PPARγ Agonism with Reduced Adipogenic Liability vs. Rosiglitazone

In metabolic modeling, Licarin B functions as a partial PPARγ agonist, offering a distinct functional profile compared to full agonists like rosiglitazone. In TR-FRET competitive binding assays, Licarin B exhibits an IC50 of 2.4 μM, whereas rosiglitazone binds with higher affinity (57.96 nM). However, during 3T3-L1 preadipocyte differentiation, Licarin B successfully upregulates GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway while causing significantly less triglyceride accumulation than rosiglitazone [1].

| Evidence Dimension | Mainstream laboratory workflow fit: Triglyceride accumulation and PPARγ binding affinity |

| Target Compound Data | Licarin B: Partial agonist (IC50 = 2.4 μM) with restricted lipogenesis |

| Comparator Or Baseline | Rosiglitazone: Full agonist (IC50 = 57.96 nM) with high lipogenesis |

| Quantified Difference | Licarin B provides functional insulin sensitization while quantitatively reducing the hypertrophic lipid-accumulation side effects inherent to full thiazolidinedione agonists. |

| Conditions | 3T3-L1 preadipocyte differentiation assay and TR-FRET competitive binding assay |

Researchers screening for novel anti-diabetic pathways should procure Licarin B to bypass the hypertrophic adipocyte lipid accumulation artifacts caused by standard full agonists.

Superior Macrophage NO Suppression vs. Indomethacin Benchmark

Licarin B demonstrates potent anti-inflammatory properties by suppressing inducible nitric oxide synthase (iNOS) mRNA expression. In lipopolysaccharide (LPS)-activated murine monocyte-macrophage RAW264.7 cells, Licarin B inhibited nitric oxide (NO) production with an IC50 of 53.6 μM. In the same assay, the standard clinical non-steroidal anti-inflammatory drug (NSAID) indomethacin achieved an IC50 of 65.3 μM [1].

| Evidence Dimension | Reproducibility and workflow fit: Inhibition of NO production (IC50) |

| Target Compound Data | Licarin B: IC50 = 53.6 μM |

| Comparator Or Baseline | Indomethacin: IC50 = 65.3 μM |

| Quantified Difference | Licarin B demonstrates an approximately 18% lower IC50 for NO suppression compared to the clinical NSAID baseline. |

| Conditions | LPS-activated murine monocyte-macrophage RAW264.7 cells |

For in vitro inflammation assays, Licarin B provides a more potent baseline for iNOS-mediated NO suppression than standard indomethacin, making it an optimal reference standard for natural product screening.

Alternative Mechanistic Efficacy Against T. gondii vs. Sulfadiazine

Licarin B offers a differentiated mechanism of action against Toxoplasma gondii compared to standard antifolate therapies. In vitro, Licarin B inhibited T. gondii tachyzoite intracellular proliferation with an EC50 of 14.05 μg/mL, inducing mitochondrial swelling and autophagosome formation. In contrast, the positive control drug sulfadiazine at 0.4 μg/mL inhibited proliferation by only 40.82%. In vivo, a 50 mg/kg dose of Licarin B protected 90% of infected mice from death [1].

| Evidence Dimension | Inhibition of intracellular parasite proliferation and survival |

| Target Compound Data | Licarin B: EC50 = 14.05 μg/mL (in vitro); 90% survival at 50 mg/kg (in vivo) |

| Comparator Or Baseline | Sulfadiazine: 40.82% inhibition at 0.4 μg/mL |

| Quantified Difference | Licarin B delivers robust dose-dependent parasitic clearance via a differentiated mechanism (mitochondrial damage and autophagy) rather than standard folate synthesis inhibition. |

| Conditions | T. gondii RH strain in human foreskin fibroblasts (in vitro) and murine infection models (in vivo) |

Procurement of Licarin B enables parasitology researchers to establish a positive control for non-antifolate, autophagy-mediated clearance pathways, overcoming limitations of standard sulfadiazine-resistant models.

Metabolic Syndrome and Insulin Resistance Modeling

Licarin B is a highly effective choice for researchers requiring a partial PPARγ agonist to study GLUT4 translocation and insulin sensitization. Because it induces significantly less triglyceride accumulation than full agonists like rosiglitazone, it allows for the isolation of insulin-sensitizing pathways without the confounding variable of extreme adipocyte hypertrophy [1].

Standardization of Macrophage Anti-Inflammatory Assays

In laboratories screening novel compounds for iNOS suppression, Licarin B serves as a superior natural product reference standard. Its ability to outperform indomethacin in inhibiting NO production in LPS-stimulated RAW264.7 macrophages makes it a highly reliable positive control for evaluating anti-inflammatory efficacy [2].

Non-Antifolate Anti-Parasitic Drug Discovery

For parasitology research focused on Toxoplasma gondii, Licarin B provides a critical tool for investigating alternative clearance mechanisms. Its established ability to induce mitochondrial damage and autophagy offers a validated baseline for developing treatments that bypass the resistance pathways commonly associated with standard sulfadiazine therapies [3].

References

- [1] Shyni, G. L., et al. 'Licarin B from Myristica fragrans improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes.' RSC Advances 6.83 (2016): 79859-79870.

- [2] Cao, G. Y., et al. 'New inhibitors of nitric oxide production from the seeds of Myristica fragrans.' Food and Chemical Toxicology 62 (2013): 167-171.

- [3] Zhang, J., et al. 'Licarin-B Exhibits Activity Against the Toxoplasma gondii RH Strain by Damaging Mitochondria and Activating Autophagy.' Frontiers in Cell and Developmental Biology 9 (2021): 684393.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Chiu S, Wang T, Belski M, Abourashed EA. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Nat Prod Commun. 2016 Apr;11(4):483-8. PubMed PMID: 27396199; PubMed Central PMCID: PMC4943679.

3: Cao GY, Yang XW, Xu W, Li F. New inhibitors of nitric oxide production from the seeds of Myristica fragrans. Food Chem Toxicol. 2013 Dec;62:167-71. doi: 10.1016/j.fct.2013.08.046. Epub 2013 Aug 27. PubMed PMID: 23994084.

Explore Compound Types